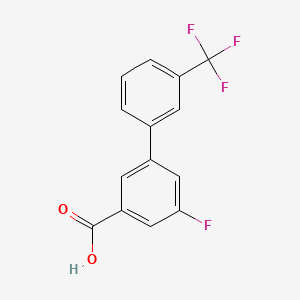

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid

Descripción general

Descripción

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H8F4O2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or alkanes.

Aplicaciones Científicas De Investigación

Drug Development

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is utilized in the development of various pharmaceuticals due to its ability to enhance drug properties:

- Antimicrobial Agents : Derivatives of this compound have shown significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies indicate that compounds with trifluoromethyl substitutions exhibit lower minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects .

- Antiviral Agents : The compound has been explored for use in antiviral therapies, particularly as a fusion inhibitor for viruses like influenza A. Its derivatives have demonstrated effective inhibition of viral membrane fusion, which is critical for viral entry into host cells .

Antitumor Activity

Research indicates that certain derivatives of this compound possess antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Biochemical Research

The compound serves as a versatile building block for synthesizing other biologically active molecules. Its structural modifications can lead to new compounds with enhanced biological activities, making it a crucial component in medicinal chemistry and biochemistry .

Case Study 1: Antibacterial Activity

A study conducted on a series of trifluoromethyl-substituted pyrazole derivatives demonstrated that compounds derived from this compound exhibited potent antibacterial properties against various strains of bacteria, including multidrug-resistant strains. The most effective compounds had MIC values as low as 0.5 µg/mL, highlighting the potential for developing new antibiotics .

Case Study 2: Antiviral Efficacy

In another research effort, derivatives capped with this compound were evaluated for their ability to inhibit influenza A virus fusion. The most promising derivative showed an IC50 value of 0.22 µM, indicating strong antiviral activity and potential for therapeutic application .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-5-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with similar applications in pharmaceuticals and materials science.

4-(Trifluoromethyl)benzoic acid: Used in the synthesis of various organic compounds and as an internal standard in analytical chemistry.

2-Fluoro-3-(trifluoromethyl)benzoic acid: Employed in chemical synthesis and as a building block in organic chemistry.

Uniqueness

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly valuable in the design of molecules with enhanced biological activity and stability .

Actividad Biológica

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid (CAS No. 1261772-10-4) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom and a trifluoromethyl group attached to a benzoic acid core. This unique arrangement contributes to its chemical reactivity and biological properties.

Molecular Formula: CHFO

Molecular Weight: 256.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity: Fluorinated compounds often exhibit enhanced binding affinity to enzymes, potentially inhibiting their activity. This has been observed in studies where similar trifluoromethyl compounds inhibited key metabolic enzymes.

- Modulation of Signaling Pathways: The compound may influence cellular signaling pathways by acting as an agonist or antagonist at specific receptors, thereby altering cellular responses.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of bacterial growth.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Notably, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The results from cell viability assays are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| PC-3 | 12 |

| A549 (Lung Cancer) | 15 |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Investigation : In a study assessing the cytotoxic effects on cancer cells, researchers found that treatment with the compound resulted in increased apoptosis in MDA-MB-231 cells as evidenced by caspase activation assays .

- Pharmacokinetic Profiling : A pharmacokinetic study indicated favorable absorption and distribution characteristics for the compound, supporting its potential therapeutic applications .

Propiedades

IUPAC Name |

3-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSUMHOIDRPNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691145 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-10-4 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.